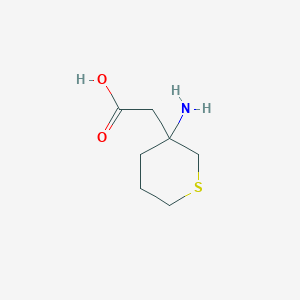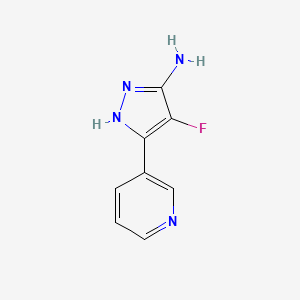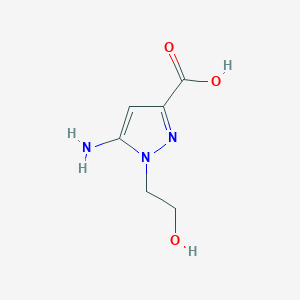
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a thiolane-1,1-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents.
Attachment to Thiolane-1,1-dione: The final step involves the coupling of the substituted pyrazole with thiolane-1,1-dione under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
化学反応の分析
Types of Reactions
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the thiolane moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrazole ring or thiolane moiety.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The thiolane moiety may also play a role in modulating the compound’s activity by interacting with cellular components.
類似化合物との比較
Similar Compounds
- 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
- (4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the pyrazole ring and the thiolane-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3O2S/c1-6-8(9)4-11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3 |
InChIキー |
FASQCSVRSZQIPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1N)C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
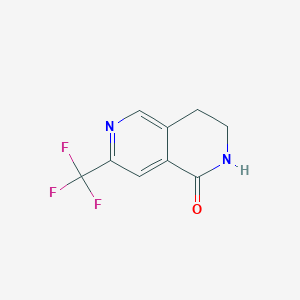
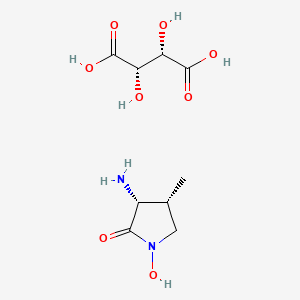
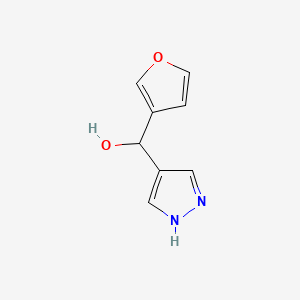
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)
![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
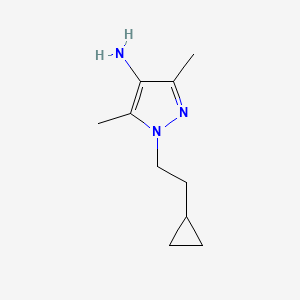
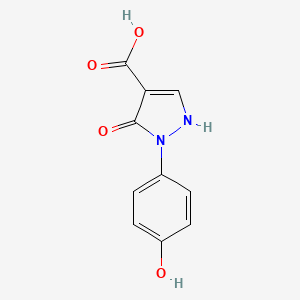
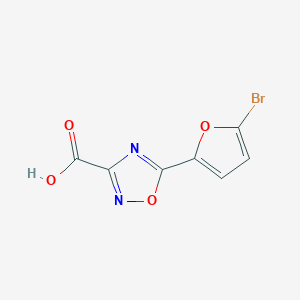
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
